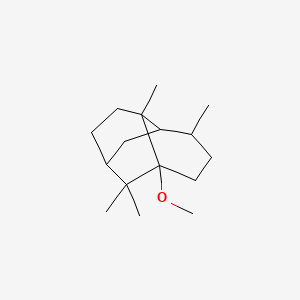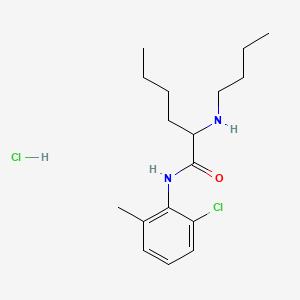![molecular formula C15H16ClN3 B13792717 4-[Benzyl(ethyl)amino]benzenediazonium chloride CAS No. 92-57-9](/img/structure/B13792717.png)
4-[Benzyl(ethyl)amino]benzenediazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Benzyl(ethyl)amino]benzenediazonium chloride is an organic compound with the molecular formula C15H16ClN3. It is a diazonium salt, which is a class of compounds known for their versatility in organic synthesis. Diazonium salts are typically used in the preparation of azo dyes and other aromatic compounds due to their ability to undergo a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-[Benzyl(ethyl)amino]benzenediazonium chloride typically involves the diazotization of 4-[Benzyl(ethyl)amino]aniline. This process includes the reaction of the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be summarized as follows:
4-[Benzyl(ethyl)amino]aniline+HNO2+HCl→4-[Benzyl(ethyl)amino]benzenediazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise temperature control to ensure the stability of the diazonium ion. The process involves continuous monitoring and the use of automated systems to add reagents and control reaction conditions.
化学反应分析
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride (CuCl), copper(I) bromide (CuBr), and potassium iodide (KI). These reactions typically occur at low temperatures to maintain the stability of the diazonium ion.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions. The diazonium salt is added to a cold solution of the coupling component to form the azo compound.
Major Products
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Products are azo compounds, characterized by the presence of a -N=N- linkage between two aromatic rings.
科学研究应用
4-[Benzyl(ethyl)amino]benzenediazonium chloride has several applications in scientific research:
Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in the preparation of azo dyes.
Biology: Diazonium salts are used in biochemical assays and as labeling agents for biomolecules.
Medicine: While not directly used as a drug, diazonium compounds are involved in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
相似化合物的比较
4-[Benzyl(ethyl)amino]benzenediazonium chloride can be compared with other diazonium salts such as benzenediazonium chloride and 4-nitrobenzenediazonium chloride. While all these compounds share the diazonium functional group, their reactivity and applications can vary based on the substituents attached to the aromatic ring. For example:
Benzenediazonium chloride: Used in the synthesis of phenols and aryl halides.
4-Nitrobenzenediazonium chloride: More reactive due to the electron-withdrawing nitro group, used in the synthesis of nitro-substituted aromatic compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its ability to undergo various chemical reactions makes it a valuable intermediate in the preparation of a wide range of aromatic compounds.
属性
CAS 编号 |
92-57-9 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC 名称 |
4-[benzyl(ethyl)amino]benzenediazonium;chloride |
InChI |
InChI=1S/C15H16N3.ClH/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
QIVQPCFUDIRQRH-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
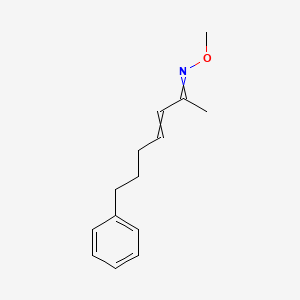
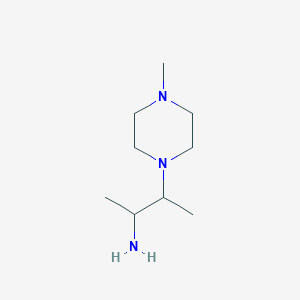
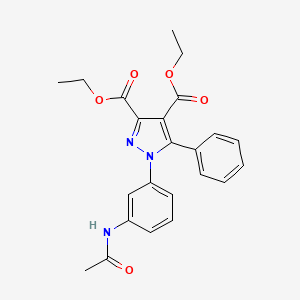
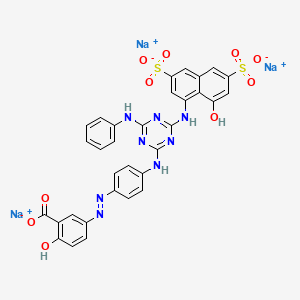
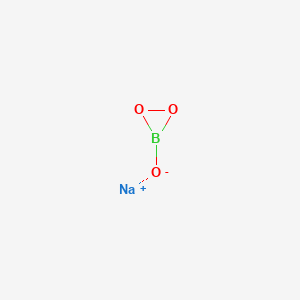
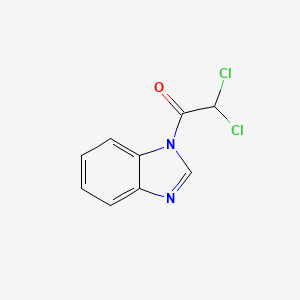

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)

![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
